N-Stearoyltyrosine methyl ester
Description
N-Stearoyltyrosine methyl ester is a synthetic amphiphilic compound belonging to the class of N-acylated amino acid derivatives. It is synthesized via a two-step chemoselective acylation process: (1) stearic acid is activated with N-hydroxysuccinimide to form octadecanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, followed by (2) conjugation with tyrosine methyl ester . This method ensures high yields and specificity for the amine group of the amino acid. The compound features a long stearoyl (C18) chain linked to the tyrosine backbone, with a methyl ester group at the carboxyl terminus. Its amphiphilic nature enables applications in membrane studies, drug delivery systems, and chiral monolayers, as demonstrated in Langmuir film experiments .
Properties
CAS No. |
122445-70-9 |
|---|---|
Molecular Formula |
C28H47NO4 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1 |
InChI Key |
BXGLCPSPURNXQE-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Synonyms |
N-stearoyltyrosine methyl ester N-stearoyltyrosine methyl ester, (D,L)-stereoisomer NSTME |
Origin of Product |
United States |
Preparation Methods
Reaction Efficiency
| Parameter | Single-Step Acylation | Multi-Step Synthesis |
|---|---|---|
| Total Yield | 78–82% | 72–76% |
| Purity (HPLC) | ≥99.0% | 99.1–99.5% |
| Reaction Time | 12–18 hours | 48–72 hours |
| Scalability | >100 g | Limited to 50 g batches |
Critical Observations :
Solvent and Base Selection
-
Chloroform : Enhances solubility of stearoyl chloride but requires careful pH control to prevent emulsion formation during workup.
-
Triethylamine : Preferred over pyridine due to lower toxicity and easier removal via aqueous washes.
-
Tetrahydrofuran (THF) : Facilitates low-temperature reactions but necessitates anhydrous conditions.
-
Pyridine : Effective for trifluoroacetylation but introduces challenges in residual base removal.
Optimization Strategies
Temperature Control
Catalytic Enhancements
-
Triphenylphosphine/Azodicarboxylate System : Increases coupling efficiency during stearoylation by activating the hydroxyl group for nucleophilic attack.
-
Microwave Assistance : Pilot studies show a 20% reduction in reaction time when using microwave irradiation at 50 W.
Analytical Characterization
Spectroscopic Data
-
δ 9.90 (d, J = 8.0 Hz, 1H, NH)
-
δ 7.04 (d, J = 8.0 Hz, 2H, aromatic)
-
δ 4.56–4.49 (m, 1H, α-CH)
-
δ 3.67 (s, 3H, OCH₃)
-
m/z Calcd for C₃₁H₅₁NO₄: 513.38
-
Observed: 514.2 [M+H]⁺
Industrial and Regulatory Considerations
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| L-Tyrosine | 120–150 |
| Stearoyl Chloride | 250–300 |
| Triphenylphosphine | 800–900 |
Chemical Reactions Analysis
Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can break down the compound into its constituent parts.
Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives .
Scientific Research Applications
Organogels for Drug Delivery
One of the most notable applications of N-stearoyltyrosine methyl ester is in the formulation of organogels, which are used for drug delivery systems. Organogels formed with S-TyrOCH₃ exhibit improved physical properties compared to those made with other compounds, such as alanine derivatives. This enhancement allows for:
- Sustained Release : The organogels can release active pharmaceutical ingredients (APIs) through mechanisms like diffusion and biodegradation, providing prolonged therapeutic effects .
- In Vivo Stability : Studies demonstrate that organogels containing S-TyrOCH₃ maintain their gel state upon injection without requiring additional cooling or fluid absorption, which simplifies administration procedures .
Case Study: Rivastigmine Release
In a study involving the release of rivastigmine from an organogel containing S-TyrOCH₃, researchers observed that the gel exhibited favorable release kinetics in vivo when injected into rats. This study highlighted the potential of S-TyrOCH₃-based organogels as effective drug delivery systems that can enhance the bioavailability of certain medications .
Biodegradable Polymers
This compound can be utilized in developing biodegradable polymers due to its amphiphilic nature. The incorporation of S-TyrOCH₃ into polymeric matrices can improve:
- Mechanical Properties : The presence of stearoyl groups enhances the flexibility and strength of the resulting materials.
- Biocompatibility : As a derivative of tyrosine, S-TyrOCH₃ is compatible with biological systems, making it suitable for biomedical applications such as tissue engineering and regenerative medicine.
Cosmetic and Personal Care Products
This compound is also explored in cosmetic formulations due to its emollient properties. It can act as a skin-conditioning agent that:
- Improves Texture : Enhances the sensory attributes of creams and lotions.
- Provides Moisture : Acts as a barrier to prevent moisture loss from the skin.
Summary Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Pharmaceutical | Organogels for drug delivery | Sustained release, improved stability |
| Material Science | Biodegradable polymers | Enhanced mechanical properties, biocompatibility |
| Cosmetics | Skin-conditioning agent in formulations | Improved texture and moisture retention |
Mechanism of Action
The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase-8, caspase-9, and caspase-3 pathways.
Inhibition of Angiogenesis: 20®-Ginsenoside Rg3 inhibits the formation of new blood vessels in tumors by downregulating vascular endothelial growth factor (VEGF) and other angiogenic factors.
Suppression of Metastasis: The compound suppresses tumor metastasis by inhibiting epithelial-mesenchymal transition (EMT) and reducing the expression of matrix metalloproteinases (MMPs).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Acylated Tyrosine Derivatives
Key Observations:
- Acyl Chain Length: Longer chains (e.g., stearoyl C18 vs. palmitoyl C16) increase hydrophobicity and stabilize monolayer structures. Stearoyl derivatives exhibit larger, more ordered domains in Langmuir films compared to shorter-chain analogs .
- Amino Acid Side Chains: Tyrosine’s phenolic –OH group enables hydrogen bonding, critical for chiral discrimination in monolayers. Serine derivatives, with –OH on shorter side chains, show less pronounced chiral effects .
- Ester Groups : Methyl esters (e.g., this compound) reduce solubility in aqueous media compared to ethyl esters (e.g., N-Acetyl-L-tyrosine ethyl ester), which are more lipophilic and metabolically stable .
Q & A
Q. What advanced techniques resolve molecular packing ambiguities in this compound monolayers?
- Methodological Answer :
- Grazing Incidence X-ray Diffraction (GIXD) : Maps 2D lattice parameters (e.g., alkyl chain tilt angles).
- Molecular Dynamics Simulations : Predicts H-bonding networks and enantiomer packing efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
